N-(2-Amino-2-methylpropyl)-N'-methylurea
Description
N-(2-Amino-2-methylpropyl)-N'-methylurea is a urea derivative characterized by a branched alkylamine substituent (2-amino-2-methylpropyl) and a methyl group attached to the urea backbone. Urea derivatives are notable for their hydrogen-bonding capacity, which influences solubility, bioavailability, and receptor interactions .
Properties
CAS No. |
87484-91-1 |
|---|---|
Molecular Formula |
C6H15N3O |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(2-amino-2-methylpropyl)-3-methylurea |
InChI |
InChI=1S/C6H15N3O/c1-6(2,7)4-9-5(10)8-3/h4,7H2,1-3H3,(H2,8,9,10) |
InChI Key |
ZBDOSTMCTCMZGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)NC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Therapeutic Potential vs. Agrochemical Derivatives
- Therapeutic Ureas (e.g., Compound A) : Designed for receptor selectivity (e.g., α2C-adrenergic receptors), these compounds prioritize substituents like imidazole and benzoxazine rings for binding affinity. However, their bulkier structures limit blood-brain barrier penetration, restricting utility to peripheral applications .
Agrochemical Ureas (Pesticides and Herbicides)
- Linuron Metabolites : Feature halogenated aromatic rings (e.g., dichlorophenyl) for pesticidal activity. These groups increase environmental persistence but reduce mammalian bioavailability due to high polarity .
- Cumyluron: Contains a cumyl group, providing steric bulk that enhances soil adhesion and herbicide efficacy. In contrast, the simpler methylpropyl chain in this compound suggests lower environmental persistence .
Structural Analogues and Steric Effects
- The methylpropyl group in the target compound offers less steric bulk, possibly favoring faster clearance .
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